![molecular formula C11H14O B073683 4-(3-Methoxyphenyl)-1-butene CAS No. 1199-90-2](/img/structure/B73683.png)
4-(3-Methoxyphenyl)-1-butene
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 1-(2-Methoxyphenyl)-1,3-butadiene and 1-(4-Methoxyphenyl)-1,3-butadiene involves anionic polymerizations, highlighting the reactivity of methoxyphenyl-substituted butadienes in polymer synthesis (Tsuji et al., 1981). Another example includes the synthesis of 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, demonstrating the utility of methoxy-substituted butenes as synthons for heterocyclic compounds (Mahata et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(3-Methoxyphenyl)-1-butene, such as 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, has been characterized through methods like X-ray crystallography, revealing insights into the geometric and electronic structure of methoxyphenyl-substituted butenes (Wang Yong-jian, 2010).
Chemical Reactions and Properties
Methoxyphenyl-substituted butenes engage in various chemical reactions, including cycloadditions and condensations, to form a wide range of complex molecules. For instance, 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes react with α,β-unsaturated acid chlorides to produce 3,5-diketoesters, showcasing the reactivity of these compounds in synthesizing functionalized molecules (Rahn et al., 2008).
Scientific Research Applications
Mechanism for Nucleophilic Substitution and Elimination Reactions : This study explored the nucleophilic substitution and elimination reactions of derivatives of 1-(4-methoxyphenyl)-3-methyl-3-butyl in aqueous solutions, providing insights into the reactions involving tertiary carbocations (Toteva & Richard, 1996).
Photochemistry of Aromatic Halides : Research on the photochemistry of 4-chloroanisole and related compounds in various solvents led to a better understanding of the generation of aryl cations and their addition to pi nucleophiles (Protti, Fagnoni, Mella & Albini, 2004).
Optical Properties in Materials Research : A study focused on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 4-(3-Methoxyphenyl)-1-butene, highlighted its potential in nonlinear optical properties for use in optical devices (Mostaghni, Shafiekhani & Madadi Mahani, 2022).
Manganese Peroxidase-catalyzed Oxidative Degradation : The degradation of vanillylacetone by manganese peroxidase was examined, revealing insights into the cleavage of aromatic rings in phenolic compounds (Hwang, Lee, Ahn & Park, 2008).
Synthesis of Nabumetone and Related Compounds : This research evaluated different continuous flow strategies for the generation of important 4-aryl-2-butanone derivatives, including nabumetone, an anti-inflammatory drug (Viviano, Glasnov, Reichart, Tekautz & Kappe, 2011).
Stereochemical Influences on Anti-histaminic Activity : A study on the dehydration of specific butan-2-ols to butenes provided insights into the stereochemical influences upon their anti-histaminic properties (Casy & Parulkar, 1969).
properties
IUPAC Name |
1-but-3-enyl-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h3,5,7-9H,1,4,6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOKVRVQSZWTMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609643 | |
Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1-butene | |
CAS RN |
1199-90-2 | |
Record name | 1-(But-3-en-1-yl)-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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